molecular formula C6H11NOS B033593 (S)-4-Isopropyloxazolidine-2-thione CAS No. 104499-08-3

(S)-4-Isopropyloxazolidine-2-thione

Cat. No. B033593
M. Wt: 145.23 g/mol
InChI Key: CIRDXQWBLPPFPN-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of (S)-4-Isopropyloxazolidine-2-thione and its derivatives involves multi-component reactions and innovative methodologies. For instance, a one-pot synthesis approach has been reported for creating 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid, showcasing the compound's synthetic accessibility and versatility (Cunico et al., 2007). Additionally, novel thiazolidine-4-one derivatives have been synthesized from ibuprofen, highlighting the compound's potential in creating biologically active molecules (Vasincu et al., 2014).

Molecular Structure Analysis

The molecular structure of (S)-4-Isopropyloxazolidine-2-thione derivatives has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography, to confirm their configurations and understand their structural intricacies (Cunico et al., 2007).

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, demonstrating their reactivity and functional utility. For example, a stereoselective aminolysis reaction involving 3-acyl-4(S)-isopropyl-1,3-thiazolidine-2-thione has been utilized for the synthesis of optically active amides, showcasing the compound's potential in stereoselective synthesis (Jeong & Park, 1989).

Scientific Research Applications

  • Chiral Auxiliary in Titanium-Mediated Aldol Reactions : This compound serves as an effective chiral auxiliary in titanium-mediated aldol reactions. It is particularly noted for its role in the enantioselective synthesis of (R)-baclofen (Khatik, Khurana, Kumar, & Nair, 2011).

  • Structural Studies : X-ray structures of substituted thiazolidine-2-thiones, including (S)-4-Isopropyloxazolidine-2-thione, have been analyzed to understand their structural properties (Laknifli, Pierrot, Chanon, & Chanon, 1995).

  • Antifungal Activity : Derivatives of 1,3-thiazolidine-2-thione, similar in structure to (S)-4-Isopropyloxazolidine-2-thione, demonstrate strong antifungal activity against various pathogenic fungi (Chen, Du, Liu, Wang, Li, & Xu, 2015).

  • Increased Antioxidant Potential : New derivatives of 1,3-thiazolidine-4-one, related to (S)-4-Isopropyloxazolidine-2-thione, show enhanced antioxidant potential. These compounds are being explored for potential anti-inflammatory drug applications (Vasincu, Apotrosoaei, Pânzariu, Buron, Routier, & Profire, 2014).

  • Synthesis of Polymeric Anticancer Drugs : Water-soluble poly[N-(2-hydroxypropyl)methacrylamide] copolymers with thiazolidine-2-thione reactive groups, related to (S)-4-Isopropyloxazolidine-2-thione, are suitable for the synthesis of targeted polymeric anticancer drugs and bioactive compounds (Šubr & Ulbrich, 2006).

  • Inhibition of Mild Steel Corrosion : 4,4-Dimethyloxazolidine-2-thione, a compound related to (S)-4-Isopropyloxazolidine-2-thione, effectively inhibits mild steel corrosion in hydrochloric acid solutions, demonstrating over 82% inhibition efficiency (Musa, Kadhum, Mohamad, Rahoma, & Mesmari, 2010).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, such as toxicity or flammability. Appropriate safety precautions for handling the compound would also be described.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or ways in which its synthesis could be improved.


I hope this general outline is helpful. If you have any more specific questions about this compound or about chemistry in general, feel free to ask!


properties

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRDXQWBLPPFPN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004580
Record name 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Isopropyloxazolidine-2-thione

CAS RN

84272-19-5
Record name 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Xie, Y Zhang - Asian Journal of Organic Chemistry, 2018 - Wiley Online Library
A copper‐catalyzed cyclization of alkynyl bromides and oxazolidine‐2‐thiones is described. C−N and C−S bonds are simultaneously constructed and a multi‐step process occurred to …
Number of citations: 2 onlinelibrary.wiley.com

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